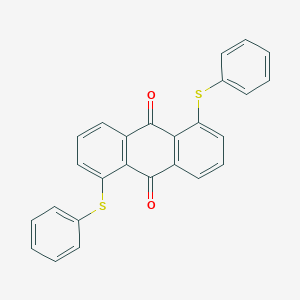
9,10-Anthracenedione, 1,5-bis(phenylthio)-
概述
描述
9,10-Anthracenedione, 1,5-bis(phenylthio)-, also known as Dibenzothiophenequinone (DBTQ), is a synthetic organic compound that has gained attention in scientific research due to its unique chemical properties. DBTQ has a molecular formula of C26H16O2S2 and a molecular weight of 448.54 g/mol. This compound is widely used in various fields of research, including the study of organic synthesis, materials science, and medicinal chemistry.
作用机制
The mechanism of action of DBTQ is not well understood. However, it is believed that DBTQ acts as an oxidant and can react with various nucleophiles, such as thiols and amines. This reactivity makes DBTQ a useful tool for organic synthesis and materials science.
生化和生理效应
DBTQ has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit some cytotoxicity towards cancer cells in vitro. Further studies are needed to investigate the potential therapeutic applications of DBTQ.
实验室实验的优点和局限性
DBTQ has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive compound that is readily available. Moreover, it has a wide range of reactivity, making it a versatile tool for organic synthesis and materials science. However, DBTQ also has some limitations. It is a toxic compound, and appropriate safety precautions must be taken when handling it. In addition, its reactivity can make it difficult to control in some reactions.
未来方向
There are several future directions for research involving DBTQ. One potential area of research is the development of new synthetic methods for DBTQ and its derivatives. Another area of research is the investigation of the biochemical and physiological effects of DBTQ, particularly its potential as a therapeutic agent for cancer. Moreover, the use of DBTQ in materials science and the development of new materials with unique properties is an area of research that is likely to continue to grow in the future.
科学研究应用
DBTQ has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds, including heterocyclic compounds and natural products. In addition, DBTQ has been used as a building block for the synthesis of materials with unique optical and electronic properties. Moreover, DBTQ has been used as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
属性
CAS 编号 |
55879-96-4 |
|---|---|
产品名称 |
9,10-Anthracenedione, 1,5-bis(phenylthio)- |
分子式 |
C26H16O2S2 |
分子量 |
424.5 g/mol |
IUPAC 名称 |
1,5-bis(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C26H16O2S2/c27-25-20-14-8-16-22(30-18-11-5-2-6-12-18)24(20)26(28)19-13-7-15-21(23(19)25)29-17-9-3-1-4-10-17/h1-16H |
InChI 键 |
JGDLEVAYNWLIKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5 |
其他 CAS 编号 |
55879-96-4 |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

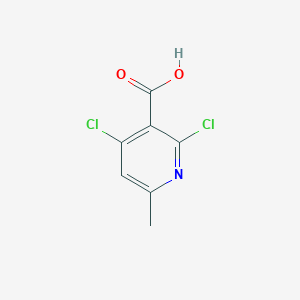
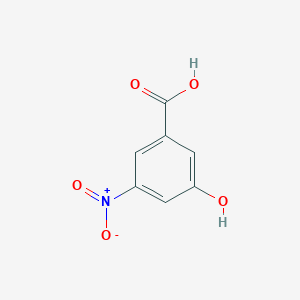
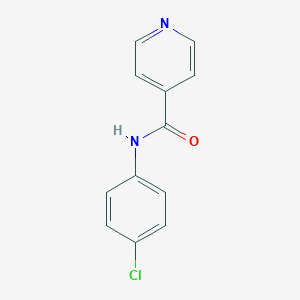
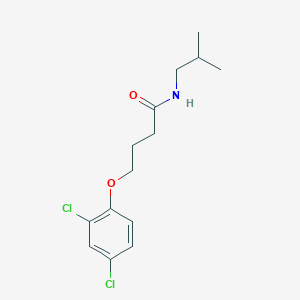
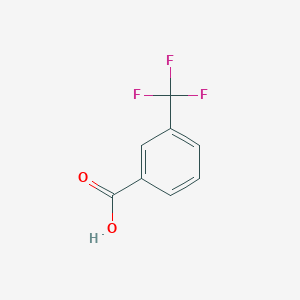
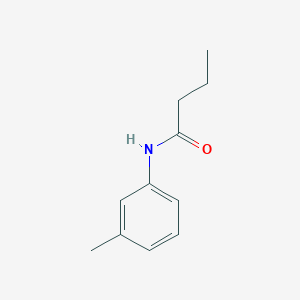
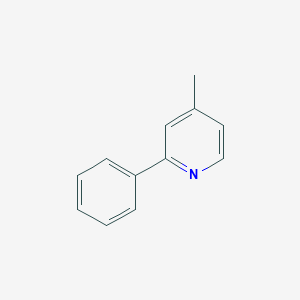
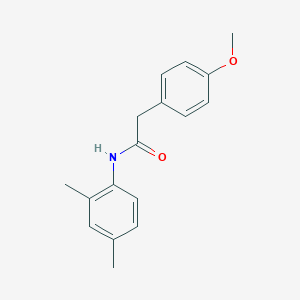

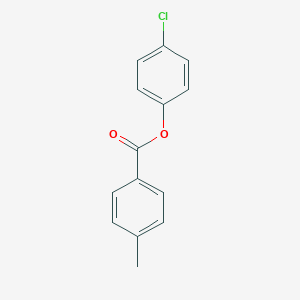
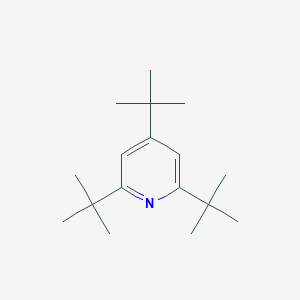

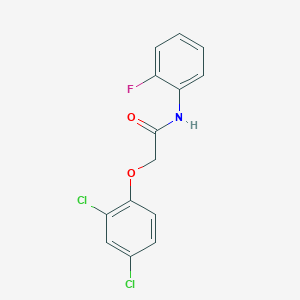
![Benzamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B184582.png)